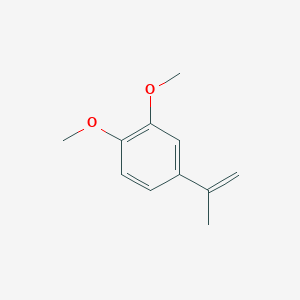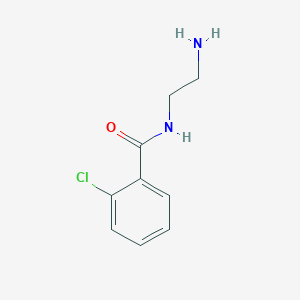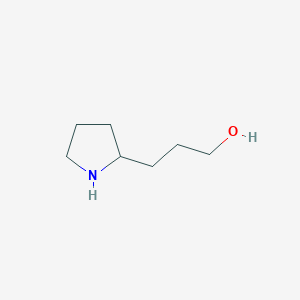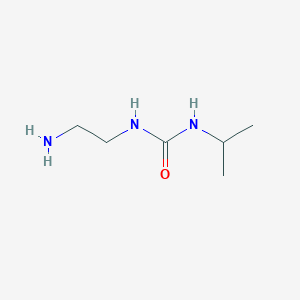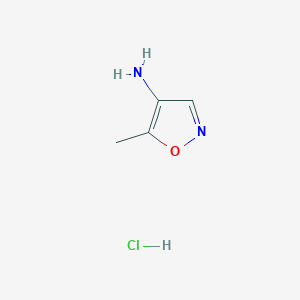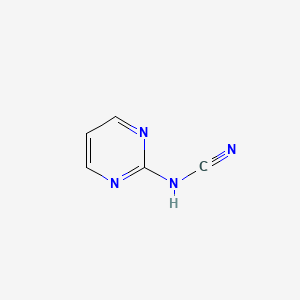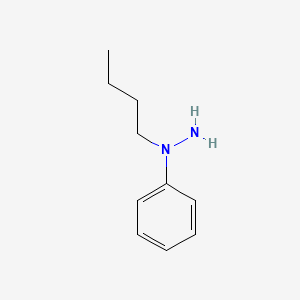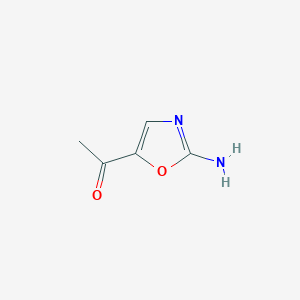
1-(2-Amino-1,3-oxazol-5-YL)ethanone
Overview
Description
1-(2-Amino-1,3-oxazol-5-YL)ethanone is a chemical compound with the molecular formula C5H6N2O2 . It has a molecular weight of 126.11 g/mol . The IUPAC name of this compound is 1-(2-amino-1,3-oxazol-5-yl)ethanone .
Molecular Structure Analysis
The InChI of 1-(2-Amino-1,3-oxazol-5-YL)ethanone is InChI=1S/C5H6N2O2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) . The InChIKey is BXULNSJILNIAEU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(2-Amino-1,3-oxazol-5-YL)ethanone has 1 hydrogen bond donor count and 4 hydrogen bond acceptor counts . The topological polar surface area is 69.1 Ų .Scientific Research Applications
- “1-(2-Amino-1,3-oxazol-5-yl)ethanone” is a heterocyclic building block used in chemical synthesis . The presence of the carbonyl group (C=O) in the molecule suggests potential applications in material science.
- As for the outcomes, the compound can serve as a starting point for the development of novel therapeutic agents through medicinal chemistry exploration.
- Oxazole, the core structure in “1-(2-Amino-1,3-oxazol-5-YL)ethanone”, is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been synthesized and screened for various biological activities .
- The methods of application in medicinal chemistry involve the synthesis of various oxazole derivatives and their screening for biological activities .
- The outcomes of these studies have shown that substitution patterns in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Chemical Synthesis
Medicinal Chemistry
- Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities .
- The methods of application involve the synthesis of various oxazoline derivatives .
- The outcomes of these studies have shown that oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
Synthesis of Oxazolines
Safety And Hazards
properties
IUPAC Name |
1-(2-amino-1,3-oxazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXULNSJILNIAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517650 | |
| Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-1,3-oxazol-5-YL)ethanone | |
CAS RN |
87005-17-2 | |
| Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

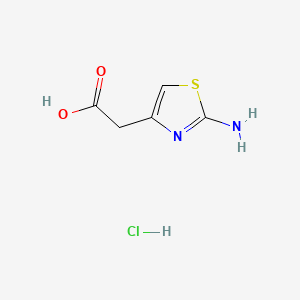
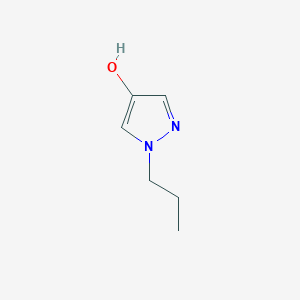
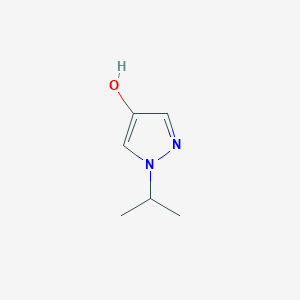
![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)
